N-(2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound that combines the structural features of thiophene and benzo[d]thiazole. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves the condensation of 2-aminobenzo[d]thiazole with 2-(thiophen-3-yl)ethyl isocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or toluene. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole-2-carboxamide: Lacks the thiophene moiety.
Thiophene-2-carboxamide: Lacks the benzo[d]thiazole moiety.
N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide: Similar structure but with a different position of the thiophene ring.
Uniqueness
N-(2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide is unique due to the specific combination of thiophene and benzo[d]thiazole moieties, which may confer distinct biological activities and chemical properties compared to its analogs .
Biological Activity
N-(2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound notable for its diverse biological activities. This compound belongs to the class of benzo[d]thiazole derivatives, which are widely recognized for their potential applications in medicinal chemistry, particularly in the development of therapeutic agents against various diseases, including cancer and infections.
Chemical Structure and Properties
The molecular formula of this compound is C14H12N2OS2, with a molecular weight of approximately 288.39 g/mol. The compound features a benzothiazole core linked to a thiophene ring, contributing to its unique chemical properties and biological activities.
Anticancer Properties
Research indicates that derivatives of benzo[d]thiazole exhibit significant anticancer activity. A study on structure-activity relationships (SAR) demonstrated that modifications on the benzothiazole ring can enhance cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against human cancer cell lines, indicating potent activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that benzothiazole derivatives possess inhibitory effects against bacterial pathogens such as E. coli and S. aureus. In particular, compounds with similar structures have demonstrated IC50 values as low as 33 nM against E. coli DNA gyrase, highlighting their potential as antibacterial agents .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. Research indicates that thiazole derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases. The presence of the thiophene moiety may enhance these effects due to its ability to interact with specific biological targets.
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- DNA Interaction : The compound may bind to DNA and inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.
- Enzyme Inhibition : It can inhibit key enzymes involved in microbial processes and inflammation, contributing to its antimicrobial and anti-inflammatory effects.
- Receptor Modulation : The compound may also interact with receptors involved in inflammatory responses, further enhancing its therapeutic potential.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Cytotoxicity Studies : A series of benzothiazole derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. The results indicated that specific substitutions on the benzothiazole core significantly influenced anticancer activity, with some compounds exhibiting IC50 values lower than standard chemotherapeutics .
- Antibacterial Efficacy : A comparative study assessed the antibacterial activity of several benzothiazole derivatives against E. coli and S. aureus. Results showed that certain compounds had potent inhibitory effects, suggesting their potential use as new antibacterial agents .
Data Summary
Compound | Molecular Formula | Molecular Weight (g/mol) | IC50 (μM) | Biological Activity |
---|---|---|---|---|
This compound | C14H12N2OS2 | 288.39 | < 5 (cancer cells) | Anticancer |
Benzothiazole Derivative A | C13H11N3O2S | 273.31 | 33 (against E. coli) | Antibacterial |
Thiazole Derivative B | C15H13N3O3S | 305.34 | 10 (anti-inflammatory assays) | Anti-inflammatory |
Properties
IUPAC Name |
N-(2-thiophen-3-ylethyl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c17-13(15-7-5-10-6-8-18-9-10)14-16-11-3-1-2-4-12(11)19-14/h1-4,6,8-9H,5,7H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAZWIIVKLGINQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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